Cas no 52709-42-9 (BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01)

BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01 化学的及び物理的性質
名前と識別子
-
- benzyl 2-oxoacetate
- SY324673
- DTXSID80451632
- AT38822
- BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01
- SCHEMBL26288
- BENZYL GLYOXYLATE
- 52709-42-9
- Oxo-Acetic Acid Benzyl Ester
- DA-20089
- glyoxylic acid benzyl ester
- Acetic acid, oxo-, phenylmethyl ester
- MFCD00066243
- Benzyl2-oxoacetate
- AKOS006272972
- benzyl glyoxalate
-
- インチ: InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2
- InChIKey: TVWUWTZLQRMAKS-UHFFFAOYSA-N
- ほほえんだ: O=CC(=O)OCc1ccccc1
計算された属性
- せいみつぶんしりょう: 164.047344113g/mol
- どういたいしつりょう: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1219914-1g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 1g |
$665 | 2025-02-20 | |
eNovation Chemicals LLC | Y1219914-5g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 5g |
$1285 | 2025-02-20 | |
eNovation Chemicals LLC | Y1219914-1g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 1g |
$665 | 2025-02-25 | |
eNovation Chemicals LLC | Y1219914-5g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 5g |
$1285 | 2025-02-25 | |
eNovation Chemicals LLC | Y1219914-5g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 5g |
$1285 | 2024-07-28 | |
eNovation Chemicals LLC | Y1219914-1g |
benzyl 2-oxoacetate |
52709-42-9 | 95% | 1g |
$665 | 2024-07-28 | |
1PlusChem | 1P00DBZ1-1g |
Benzyl glyoxylate |
52709-42-9 | ≥95% | 1g |
$1158.00 | 2024-04-30 | |
A2B Chem LLC | AG21245-1g |
Benzyl 2-oxoacetate |
52709-42-9 | ≥95% | 1g |
$998.00 | 2024-04-19 |
BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01 関連文献
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1. Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylatesJohn Brennan,Geoffrey Richardson,Richard J. Stoodley J. Chem. Soc. Perkin Trans. 1 1983 649
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2. Synthesis of esters of the potent anti-bacterial trinems and analoguesP. Mark Jackson,Stanley M. Roberts,Silvia Davalli,Daniele Donati,Carla Marchioro,Alcide Perboni,Stefano Proviera,Tino Rossi J. Chem. Soc. Perkin Trans. 1 1996 2029
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3. Synthesis of some 1-oxadethiaceph-3-emsClive L. Branch,John H. C. Nayler,Michael J. Pearson J. Chem. Soc. Perkin Trans. 1 1978 1450
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4. Olivanic acid analogues. Part 2. Total synthesis of some C(6)-substituted 7-oxo-1 -azabicyclo[3.2.0] hept-2-ene-2-carboxylatesJohn H. Bateson,Alison M. Quinn,Terence C. Smale,Robert Southgate J. Chem. Soc. Perkin Trans. 1 1985 2219
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5. Nuclear modification of clavulanic acid. Preparation of optically active 1-oxaceph-3-emsGerald Brooks,Brian C. Gasson,T. Trefor Howarth,Eric Hunt,Kong Luk J. Chem. Soc. Perkin Trans. 1 1984 1599
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6. Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systemsClive L. Branch,Michael J. Pearson J. Chem. Soc. Perkin Trans. 1 1986 1077
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7. 592. Benzyloxymalondialdehyde. An intermediate in the oxidation of 2-O-benzyl-D-arabinose with sodium periodateJ. C. P. Schwarz,Myra MacDougall J. Chem. Soc. 1956 3065
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8. Preparation of 7-hydroxy-2-oxoindolin-3-ylacetic acid and its [13C2], [5-n-3H], and [5-n-3H]-7-O-glucosyl analogues for use in the study of indol-3-yl-acetic acid catabolismPaul Lewer J. Chem. Soc. Perkin Trans. 1 1987 753
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Reece Jacques,Ritashree Pal,Nicholas A. Parker,Claire E. Sear,Peter W. Smith,Aubert Ribaucourt,David M. Hodgson Org. Biomol. Chem. 2016 14 5875
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10. Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cyclo-additions. Part 7. (9RS,9aRS)-9,9a-dihydro-5-methyl-8-oxo-9-phenoxyacetamido-8H-azeto[1,2-a]-v-triazolo[5,1-c]pyrazine-6-carboxylic acids and (3bRS,4RS,7SR)-4,5-dihydro-5-oxo-4-phenoxyacetamido-3bH-azeto[1′,2′:3,4]-imidazo[1,5-c]-v-triazole-7-carboxylic acidClive L. Branch,Stephen C. Finch,Michael J. Pearson J. Chem. Soc. Perkin Trans. 1 1985 1491
BENZYLGLYOXYLATE; >97%DISCONTINUED 04/04/01に関する追加情報
Research Briefing on BENZYLGLYOXYLATE (CAS: 52709-42-9) and Its Discontinuation Status
BENZYLGLYOXYLATE (CAS: 52709-42-9), a chemical compound with a purity of >97%, was officially discontinued on April 4, 2001. This discontinuation has prompted renewed interest in understanding its historical applications, synthetic pathways, and potential alternatives in modern chemical and pharmaceutical research. This briefing consolidates the latest findings related to this compound, its properties, and the implications of its discontinuation for ongoing research.
Historically, BENZYLGLYOXYLATE was utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of glycoconjugates and glyoxylate derivatives. Its high purity (>97%) made it a preferred choice for precision chemical reactions. Recent literature reviews indicate that the discontinuation was likely due to shifts in industrial priorities, regulatory constraints, or the emergence of more efficient synthetic routes. However, the exact reasons remain speculative due to limited publicly available documentation.
Recent studies have explored the potential of BENZYLGLYOXYLATE analogs to fill the gap left by its discontinuation. For instance, researchers have investigated ethyl glyoxylate and other alkyl glyoxylates as substitutes, noting their comparable reactivity and improved stability under standard laboratory conditions. Computational chemistry approaches, such as density functional theory (DFT) calculations, have been employed to predict the reactivity and thermodynamic stability of these analogs, providing a theoretical foundation for their adoption in synthetic workflows.
In addition to synthetic alternatives, advancements in biocatalysis have opened new avenues for producing glyoxylate derivatives. Enzymatic methods using engineered aldolases or transaminases have demonstrated high yields and enantioselectivity, addressing some of the limitations associated with traditional chemical synthesis. These biocatalytic processes align with the growing emphasis on green chemistry and sustainable manufacturing practices in the pharmaceutical industry.
The discontinuation of BENZYLGLYOXYLATE also underscores the importance of robust chemical inventory management and the need for contingency planning in research laboratories. Institutions relying on discontinued compounds must now prioritize the identification of viable alternatives or develop in-house synthesis protocols. This challenge has spurred collaborations between academia and industry to create centralized databases for tracking chemical availability and sourcing recommendations.
In conclusion, while BENZYLGLYOXYLATE (CAS: 52709-42-9) is no longer commercially available, its legacy persists in the form of ongoing research into alternative compounds and synthetic methodologies. The discontinuation has catalyzed innovation in glyoxylate chemistry, with a focus on sustainability, efficiency, and scalability. Future directions may include the development of novel catalytic systems and the integration of machine learning tools to accelerate the discovery of high-performance substitutes.
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